molecular formula C9H13IN2O2 B2894098 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid CAS No. 1798775-86-6

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2894098
CAS No.: 1798775-86-6
M. Wt: 308.119
InChI Key: ISZMKMPSDQSJHF-UHFFFAOYSA-N
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Description

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative characterized by an iodine substituent at the 4-position of the pyrazole ring, an isobutyl group at the 1-position, and an acetic acid moiety at the 3-position. The iodine atom enhances intermolecular interactions (e.g., halogen bonding), while the isobutyl and acetic acid groups influence solubility and bioavailability .

Properties

IUPAC Name

2-[4-iodo-1-(2-methylpropyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6(2)4-12-5-7(10)8(11-12)3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMKMPSDQSJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles . This reaction can result in a mixture of regioisomers. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Chemical Reactions Analysis

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and iodine for iodination

Scientific Research Applications

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid Structure: Differs in the substitution pattern: a methyl group at the 3-position and a butanoic acid chain instead of acetic acid. The methyl group may sterically hinder interactions at the 3-position . Synthesis: Prepared via similar iodination and alkylation routes, but purification methods differ due to solubility variations.

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

  • Structure : Features a pyrimidine ring linked to the iodopyrazole via an alkynyloxy group.
  • Bioactivity : Demonstrated herbicidal activity in preliminary studies, attributed to the pyrimidine moiety’s ability to disrupt nucleotide synthesis. The absence of a carboxylic acid group reduces polarity, enhancing membrane permeability .

General Pyrazole-Acetic Acid Derivatives Example: Non-iodinated analogues (e.g., 1-isobutyl-3-acetic acid pyrazole). Comparison: The iodine atom in the target compound introduces halogen bonding, which can stabilize protein-ligand interactions in drug design. However, iodine’s bulkiness may reduce binding affinity in sterically sensitive targets .

Data Table: Comparative Analysis

Property 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic Acid 2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Molecular Weight (g/mol) 322.15 336.18 401.22
logP (Predicted) 2.1 2.8 3.5
Solubility (Water) Moderate (due to acetic acid) Low (longer alkyl chain) Very low (non-polar groups)
Bioactivity Potential kinase inhibition Unreported Herbicidal activity
Key Structural Feature Iodo + acetic acid Iodo + butanoic acid Iodo + pyrimidine-alkynyloxy

Biological Activity

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole-based molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections will detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. The compound has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines, including BRAF(V600E) mutant tumors . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Compound Cell Line IC50 (µM) Reference
This compoundHCT11615.6
Similar Pyrazole DerivativeA5490.11

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain pyrazole derivatives can effectively reduce inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance potency and selectivity for specific biological targets. For instance, the introduction of halogen substituents (like iodine in this case) has been shown to significantly affect the binding affinity to target proteins involved in cancer progression .

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the isobutyl group enhanced antitumor activity against melanoma cells. The compound's ability to inhibit cell proliferation was linked to its interaction with specific kinases involved in cell cycle regulation .
  • Inflammation Model : In an experimental model of sepsis, a related pyrazole derivative exhibited significant reductions in systemic inflammation markers when administered prior to endotoxin exposure. This suggests potential therapeutic applications in managing inflammatory responses .

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